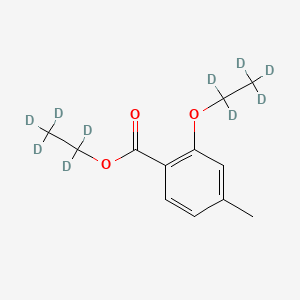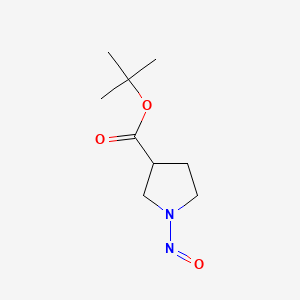
alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide: is a chemical compound with the molecular formula C11H12N2O3. It is a derivative of quinoxaline and is known for its applications in veterinary medicine and as an animal feed additive . This compound is related to Mequindox, which is widely used for similar purposes .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. it is likely that the production involves standard organic synthesis techniques used in the pharmaceutical and chemical industries .
Analyse Chemischer Reaktionen
Types of Reactions: alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide has several scientific research applications, including:
Chemistry: Used as a reference material in chemical research and analysis.
Biology: Studied for its biological activity and potential effects on various organisms.
Medicine: Investigated for its potential therapeutic properties and as a veterinary drug.
Industry: Utilized as an additive in animal feed to promote growth and prevent diseases.
Wirkmechanismus
The mechanism of action of alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide involves its interaction with molecular targets in biological systems.
Vergleich Mit ähnlichen Verbindungen
Mequindox: A closely related compound used as a veterinary drug and feed additive.
Quinoxaline: The parent compound from which alpha,3-Dimethyl-2-quinoxalinemethanol 1,4-Dioxide is derived.
Uniqueness: this compound is unique due to its specific chemical structure and the presence of the 1,4-dioxide functional group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanol |
InChI |
InChI=1S/C11H12N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6,8,14H,1-2H3 |
InChI-Schlüssel |
PGVFUFKBBBHTNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13447922.png)
![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13447926.png)


![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)

![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)




![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)
